2-(propylsulfanyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide
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Overview
Description
2-(PROPYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a propylsulfanyl group and a pyrrolidine-1-sulfonyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PROPYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Propylsulfanyl Group: This step involves the substitution of a hydrogen atom on the benzamide core with a propylsulfanyl group, often using a thiol reagent under basic conditions.
Attachment of the Pyrrolidine-1-sulfonyl Group: This step involves the sulfonylation of the benzamide core with a pyrrolidine-1-sulfonyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(PROPYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The sulfonyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonyl and sulfanyl groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(PROPYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The propylsulfanyl and pyrrolidine-1-sulfonyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Pyrrolidinylsulfonyl)phenylboronic acid
- 4-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}-1-butanol hydrochloride
- 1-phenyl-4-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}butyl [(1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetate hydrochloride
Uniqueness
2-(PROPYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to the combination of its propylsulfanyl and pyrrolidine-1-sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24N2O3S2 |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-propylsulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C20H24N2O3S2/c1-2-15-26-19-8-4-3-7-18(19)20(23)21-16-9-11-17(12-10-16)27(24,25)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23) |
InChI Key |
ANJUGBHUQDVOQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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